molecular formula C18H13NO3 B11105558 ({[(E)-(2-hydroxynaphthalen-1-yl)methylidene]amino}oxy)(phenyl)methanone

({[(E)-(2-hydroxynaphthalen-1-yl)methylidene]amino}oxy)(phenyl)methanone

Cat. No.: B11105558
M. Wt: 291.3 g/mol
InChI Key: LUGQUXXNVLVQHB-XDHOZWIPSA-N
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Description

2-Hydroxy-1-naphthaldehyde {O}-benzoyloxime is a chemical compound that has garnered interest due to its unique structural properties and potential applications in various fields. This compound is derived from 2-hydroxy-1-naphthaldehyde, which is known for its use in organic synthesis and as a building block for more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-hydroxy-1-naphthaldehyde {O}-benzoyloxime typically involves the reaction of 2-hydroxy-1-naphthaldehyde with benzoyl chloride in the presence of a base such as pyridine. The reaction is carried out under controlled conditions to ensure the formation of the desired oxime derivative. The general reaction scheme can be represented as follows:

2-Hydroxy-1-naphthaldehyde+Benzoyl chloride2-Hydroxy-1-naphthaldehyde O-benzoyloxime\text{2-Hydroxy-1-naphthaldehyde} + \text{Benzoyl chloride} \rightarrow \text{2-Hydroxy-1-naphthaldehyde {O}-benzoyloxime} 2-Hydroxy-1-naphthaldehyde+Benzoyl chloride→2-Hydroxy-1-naphthaldehyde O-benzoyloxime

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-1-naphthaldehyde {O}-benzoyloxime can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the oxime group to an amine.

    Substitution: The hydroxyl group can participate in substitution reactions, leading to the formation of ethers or esters.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

    Oxidation: Quinones

    Reduction: Amines

    Substitution: Ethers, esters

Scientific Research Applications

2-Hydroxy-1-naphthaldehyde {O}-benzoyloxime has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-hydroxy-1-naphthaldehyde {O}-benzoyloxime involves its interaction with specific molecular targets. The oxime group can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the compound’s ability to undergo redox reactions can play a role in its biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-Hydroxy-1-naphthaldehyde: The parent compound, known for its use in organic synthesis.

    Benzoyloxime: A simpler oxime derivative with similar functional groups.

Uniqueness

2-Hydroxy-1-naphthaldehyde {O}-benzoyloxime is unique due to the combination of the naphthaldehyde and benzoyloxime moieties, which confer distinct chemical and biological properties. This combination allows for a broader range of applications compared to its individual components.

Properties

Molecular Formula

C18H13NO3

Molecular Weight

291.3 g/mol

IUPAC Name

[(E)-(2-hydroxynaphthalen-1-yl)methylideneamino] benzoate

InChI

InChI=1S/C18H13NO3/c20-17-11-10-13-6-4-5-9-15(13)16(17)12-19-22-18(21)14-7-2-1-3-8-14/h1-12,20H/b19-12+

InChI Key

LUGQUXXNVLVQHB-XDHOZWIPSA-N

Isomeric SMILES

C1=CC=C(C=C1)C(=O)O/N=C/C2=C(C=CC3=CC=CC=C32)O

Canonical SMILES

C1=CC=C(C=C1)C(=O)ON=CC2=C(C=CC3=CC=CC=C32)O

Origin of Product

United States

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